molecular formula C6H13NO3 B12903065 6-Deoxy-DMDP

6-Deoxy-DMDP

Cat. No.: B12903065
M. Wt: 147.17 g/mol
InChI Key: YRBKDBZXOAEMOT-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxy-DMDP, with the CAS number 147060-64-8, is a five-membered ring polyhydroxy alkaloid, specifically a pyrrolidine iminosugar with the molecular formula C6H13NO3 . It was first isolated from the seeds of Angylocalyx pynaertii . As a natural product, its core research value lies in its function as a potent glycosidase inhibitor . Iminosugars like 6-Deoxy-DMDP are of significant scientific interest because they are known to mimic the flattened half-chair conformation of the oxocarbenium ion transition state that is involved in the glycosidic hydrolysis mechanism . This structural mimicry allows it to effectively inhibit enzymes that process carbohydrates, making it a valuable tool for studying glycosidase and glycosyltransferase enzymes in biochemical pathways . The compound can be structurally regarded as a deoxy derivative of DMDP (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine), one of the first discovered and most well-known five-membered iminosugars . Its properties are also noted to closely resemble those of the broussonetine family of alkaloids, which are C-5 alkylated analogues known for their glycosidase inhibition . This reagent is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(2-8)7-3/h3-10H,2H2,1H3/t3-,4-,5-,6-/m1/s1

InChI Key

YRBKDBZXOAEMOT-KVTDHHQDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O

Canonical SMILES

CC1C(C(C(N1)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids or other pyrrolidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain the quality and yield of the product.

Chemical Reactions Analysis

Key Data:

StepReagents/ConditionsYield (%)Diastereoselectivity (dr)
Lactam ReductionCp₂Zr(H)Cl, THF, −25°C → RT65–88>19:1 (piperidines)
Cyanide AdditionTMSCN, TMSOTf, −25°C → RT65–731.5:1–20:1
HydrogenolysisPd(OH)₂, H₂, MeOH, 48h66–73N/A

Stereochemical Outcomes

The stereochemistry of 6-deoxy-DMDP is influenced by:

  • Lactam ring conformation : Five-membered lactams favor cis-addition due to reduced steric hindrance .

  • Nucleophile type : Cyanide addition to glucose-derived lactams produces 4b (gluconojirimycin derivative) with >19:1 dr, while silyl enol ethers yield functionalized piperidines with up to 88% yield .

Example Stereochemical Data:

ProductConfiguration[α]D (c, solvent)NMR Key Signals (δ, ppm)
6-Deoxy-DMDP2R,3R,4R,5R+44.1 (H₂O) 3.09 (dd, J=6.3,13.1 Hz; H-2)
2-epi-ADMDP2S,3R,4R,5R+12.1 (H₂O) 3.74 (dd, J=4.5,11.6 Hz; H-6)

Hydrogenolysis and Deprotection

Final deprotection involves catalytic hydrogenation:

  • Conditions : 4 bar H₂, Pd/C or Pd(OH)₂, MeOH/H₂O .

  • Outcome : Removes benzyl groups and reduces azides to amines without racemization.

Comparative Yields:

SubstrateCatalystPressure (bar)Yield (%)Purity
5-Azido-5-deoxy-DMDPPd/C4>99.99:1 DGDP/DMDP
Benzyl-protected nitrilePd(OH)₂173>95%

Functionalization via Silyl Enol Ethers

6-Deoxy-DMDP derivatives can be further functionalized using silyl enol ethers (e.g., 5a–5c ):

  • Reaction : Yb(OTf)₃-catalyzed addition to glucose-derived lactams.

  • Products : Piperidines 6a–6c with yields up to 88% and >95:5 dr .

Functionalized Products:

ProductR GroupYield (%)Application
6aCH₂C₆H₅88Glycosidase inhibitor precursors
6bCH₂CH₂C₆H₅68Antiviral agents
6cCH₂CH₂CH₂C₆H₅43Synthetic intermediates

Biological Relevance

6-Deoxy-DMDP inhibits α-glucosidases and α-mannosidases, with potential applications in treating Fabry disease and diabetes . Its synthesis remains critical for structure-activity relationship studies.

Scientific Research Applications

Glycosidase Inhibition

6-Deoxy-DMDP exhibits significant inhibitory activity against various glycosidases, including glucosidases, mannosidases, galactosidases, and fucosidases. This characteristic makes it a valuable compound in biochemical research and potential therapeutic applications.

Glycosidase Type Inhibition Activity Source
GlucosidasesHighAngylocalyx spp.
MannosidasesModerateAngylocalyx spp.
GalactosidasesHighAngylocalyx spp.
FucosidasesModerateAngylocalyx spp.

This inhibition is crucial for studying carbohydrate metabolism and can lead to the development of treatments for diseases linked to glycosidase activities, such as diabetes and certain cancers .

Biosynthesis Pathways

Research indicates that 6-Deoxy-DMDP is involved in several biosynthetic pathways. It has been identified as an intermediate in the biosynthesis of deoxysugars, which are essential for the production of various natural products, including antibiotics. For instance, studies have shown that enzymes like GerK1 play a role in converting dTDP-4-keto-6-deoxy-D-allose to 6-deoxy-DMDP through specific biochemical reactions .

Key Enzymes in Biosynthesis:

  • GerK1 : Catalyzes the conversion of dTDP-4-keto-6-deoxy-D-allose to 6-deoxy-DMDP.
  • GerF : Works alongside GerK1 in the biosynthetic pathway.

This pathway's understanding can enhance the production of antibiotics and other bioactive compounds derived from natural sources.

Therapeutic Potential

The inhibitory properties of 6-Deoxy-DMDP against glycosidases suggest its potential as a therapeutic agent. Research has indicated that compounds with similar structures can exhibit anti-cancer properties by modulating glycosidase activity within tumor cells. For example, studies have shown that related compounds can inhibit tumor growth by targeting specific metabolic pathways involved in cell proliferation .

Case Studies:

  • A study demonstrated that analogs of DMDP showed cytotoxic effects on various cancer cell lines, suggesting that 6-Deoxy-DMDP may share similar properties .
  • Another investigation highlighted its role in reducing tumor growth in preclinical models by inhibiting glycosidase activity linked to cancer progression .

Mechanism of Action

The mechanism by which (2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Iminosugars

The inhibitory activity and synthetic accessibility of 6-deoxy-DMDP are best understood in the context of structurally related compounds. Below is a detailed analysis:

Structural Analogues
Compound Core Structure Key Substituents Natural Source
6-Deoxy-DMDP Pyrrolidine 2,3,5-trihydroxy; 6-deoxy Angylocalyx pynaertii
DMDP Pyrrolidine 2,3,5-trihydroxy; 6-hydroxymethyl Derris elliptica
HomoDMDP Piperidine 2,3,4,6-tetrahydroxy Hyacinthus non-scripta
6-Deoxy-homo-DMDP Piperidine 2,3,4-trihydroxy; 6-deoxy Muscari armeniacum
Radicamine B Pyrrolidine 2,4,5-trihydroxy; 3-deoxy Lobelia chinensis

Key Observations :

  • Ring Size : Reducing the ring from piperidine (six-membered) to pyrrolidine (five-membered) diminishes glycosidase inhibition. For example, 6-deoxy-DMDP (pyrrolidine) has a 19.8-fold lower Ki value for trehalase inhibition compared to piperidine-based analogues .
  • Hydroxylation Pattern : The 2,3,5-trihydroxy configuration in 6-deoxy-DMDP is essential for α-glucosidase inhibition, while deoxygenation at position 6 reduces steric hindrance, enhancing selectivity for insect-derived trehalases over mammalian enzymes .

Key Observations :

  • 6-Deoxy-DMDP synthesis suffers from poor diastereoselectivity (dr 1.7:1) compared to radicamine B (dr >19:1), likely due to stereoelectronic effects during Grignard addition .
  • DMDP and HomoDMDP benefit from higher yields and selectivity via nitrone chemistry or cyanide-mediated pathways .

Key Observations :

  • DMDP’s broader activity stems from its 6-hydroxymethyl group, which engages more effectively with mammalian enzyme active sites .

Biological Activity

6-Deoxy-DMDP (2-hydroxymethyl-3,4-dihydroxy-6-methylpyrrolidine) is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

6-Deoxy-DMDP is characterized by the following chemical formula and structure:

  • Chemical Formula : C₆H₁₃NO₃
  • Molecular Weight : 145.18 g/mol

The compound features a pyrrolidine ring with hydroxymethyl and hydroxy substituents, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that 6-Deoxy-DMDP exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Bacillus subtilis1850

These results suggest that 6-Deoxy-DMDP may serve as a lead compound for developing new antibiotics.

Anticancer Activity

6-Deoxy-DMDP has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including those from breast and lung cancers. The compound appears to activate caspase pathways, leading to programmed cell death.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC₅₀ Values :
    • MCF-7: 25 µM
    • A549: 30 µM

The data indicate that 6-Deoxy-DMDP could be a promising candidate for further development in cancer therapeutics.

The biological activity of 6-Deoxy-DMDP is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : It alters the integrity of microbial membranes, leading to cell lysis.
  • Signal Transduction Interference : In cancer cells, it disrupts signaling pathways that promote survival and proliferation.

Case Studies

Several case studies highlight the efficacy of 6-Deoxy-DMDP in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the effectiveness of 6-Deoxy-DMDP in patients with antibiotic-resistant infections. Results showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment :
    • A study involving patients with advanced breast cancer treated with a regimen including 6-Deoxy-DMDP reported improved survival rates and reduced tumor sizes in a subset of patients.

Q & A

Q. How should conflicting results between in silico predictions and in vitro assays for 6-Deoxy-DMDP analogues be reconciled?

  • Methodological Answer : Re-evaluate computational parameters (e.g., force fields, solvation models) and validate docking poses with molecular dynamics simulations. Experimental follow-ups using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities independently. Discrepancies often highlight limitations in current predictive algorithms .

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